3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 173546-21-9
VCID: VC2450037
InChI: InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,7H2
SMILES: C1=CC(=CC=C1C#CCO)C(F)(F)F
Molecular Formula: C10H7F3O
Molecular Weight: 200.16 g/mol

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

CAS No.: 173546-21-9

Cat. No.: VC2450037

Molecular Formula: C10H7F3O

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol - 173546-21-9

Specification

CAS No. 173546-21-9
Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
IUPAC Name 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Standard InChI InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,7H2
Standard InChI Key VEEPNQSOSPXYDQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#CCO)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C#CCO)C(F)(F)F

Introduction

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is a chemical compound that belongs to the class of primary propargylic alcohols. It features a trifluoromethyl group attached to a phenyl ring, which is connected to a propargylic alcohol moiety. This compound is of interest in organic chemistry due to its unique structural properties and potential applications in synthesis and materials science.

Spectroscopic Data

The compound's structure is confirmed through various spectroscopic techniques:

  • 1H NMR (600 MHz, CDCl3): δ 7.54 (dd, J = 22.8, 7.8 Hz, 4H), 4.52 (s, 2H), 2.14 (s, 1H) .

  • 13C NMR (150 MHz, CDCl3): δ 131.9, 130.1, 126.3, 125.2 (d, J = 2.5 Hz, 3JCF), 103.9, 89.6, 84.3, 51.5 .

Synthesis

The synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol typically involves reactions starting from terminal alkynes and appropriate aryl halides or triflates, often employing palladium or copper catalysts in cross-coupling reactions. The specific conditions and reagents may vary depending on the desired yield and purity.

Applications and Potential Uses

While specific applications of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol are not widely documented, compounds with similar structures are often used in pharmaceutical synthesis, materials science, and as intermediates in organic synthesis. The trifluoromethyl group can impart unique properties such as increased lipophilicity and stability, making it valuable in drug design and development.

Safety and Handling

As with many organic compounds, handling 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol requires appropriate safety precautions, including the use of protective gloves, goggles, and working in a well-ventilated area. It is also important to follow proper disposal procedures to minimize environmental impact.

Data Table: Spectroscopic Data for 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Spectroscopic MethodConditionsKey Signals
1H NMR600 MHz, CDCl3δ 7.54 (dd, J = 22.8, 7.8 Hz, 4H), 4.52 (s, 2H), 2.14 (s, 1H)
13C NMR150 MHz, CDCl3δ 131.9, 130.1, 126.3, 125.2 (d, J = 2.5 Hz, 3JCF), 103.9, 89.6, 84.3, 51.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator